molecular formula C9H11NO3 B1599600 2-((2-Methoxyphenyl)amino)acetic acid CAS No. 94800-23-4

2-((2-Methoxyphenyl)amino)acetic acid

Cat. No. B1599600
CAS RN: 94800-23-4
M. Wt: 181.19 g/mol
InChI Key: DRMOCHGNKTXIBF-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)amino)acetic acid is used as a pharmaceutical intermediate . It is a derivative of Glycine .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized novel compounds and derivatives of 2-((2-Methoxyphenyl)amino)acetic acid, exploring their potential in various scientific applications. For instance, the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, which include derivatives of 2-methylindole-3-acetic acid and its 5-methoxy variant, demonstrates the compound's role in the creation of bioactive molecules (Wang et al., 2016). Additionally, the development of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has shown significant antimicrobial activities, indicating its potential in medicinal chemistry (Noolvi et al., 2016).

Catalytic Applications

In the realm of green chemistry, compounds similar to 2-((2-Methoxyphenyl)amino)acetic acid have been employed as catalysts or in the synthesis of catalysts for organic reactions. The utilization of acetic acid functionalized pyridinium salt, for example, in the synthesis of pyranopyrazoles, showcases the compound's contribution to the development of efficient and environmentally friendly catalytic processes (Moosavi‐Zare et al., 2016).

Antimicrobial Activities

The antimicrobial evaluation of derivatives has been a significant area of research, with several studies highlighting the potential of these compounds in combating microbial infections. For example, the discovery of novel phenoxyacetic acid derivatives, including structures related to 2-((2-Methoxyphenyl)amino)acetic acid, has shown promising antimycobacterial properties against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).

Structural and Mechanistic Insights

Structural analysis and mechanistic studies of compounds derived from or related to 2-((2-Methoxyphenyl)amino)acetic acid provide insights into their biological and chemical behavior. For instance, the structural investigation of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography, spectroscopy, and DFT calculations has contributed to a deeper understanding of its chemical properties and potential interactions in biological systems (Venkatesan et al., 2016).

properties

IUPAC Name

2-(2-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMOCHGNKTXIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428497
Record name 2-((2-Methoxyphenyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Methoxyphenyl)amino)acetic acid

CAS RN

94800-23-4
Record name 2-((2-Methoxyphenyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHOXYANILINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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